REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[N:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)=O)C.C1COCC1.CC(C[AlH]CC(C)C)C>C(OCC)C>[C:11]([C:9]1[CH:10]=[C:6]([CH2:4][OH:3])[N:7]([C:15]2[CH:16]=[CH:17][C:18]([CH3:21])=[CH:19][CH:20]=2)[N:8]=1)([CH3:14])([CH3:12])[CH3:13]
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Name
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5-tert-Butyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid ethyl ester
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Quantity
|
0.64 g
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Type
|
reactant
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Smiles
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C(C)OC(=O)C=1N(N=C(C1)C(C)(C)C)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature for 30 minutes the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
To an oven dried round bottom flask
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Type
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CUSTOM
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Details
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quenched with 5 mL Methanol stirring for an additional 30 minutes at room temperature
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Duration
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30 min
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Type
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ADDITION
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Details
|
The resulting slurry was treated with 5 g MgSO4
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Type
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FILTRATION
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Details
|
filtered through a pad of diatomaceous earth
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Type
|
WASH
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Details
|
The filter cake was washed with 3×75 mL portions of ether
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Type
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CONCENTRATION
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Details
|
the combined filtrates concentrated under vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.515 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |